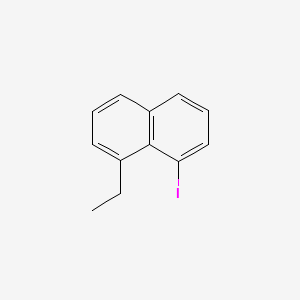
1-Ethyl-8-iodonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-8-iodonaphthalene is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of an ethyl group at the first position and an iodine atom at the eighth position of the naphthalene ring
Preparation Methods
1-Ethyl-8-iodonaphthalene can be synthesized through several methods. One common approach involves the iodination of 1-ethyl-naphthalene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out under controlled conditions to ensure selective iodination at the eighth position. Another method involves the use of Grignard reagents, where 1-ethyl-naphthalene is first converted to a Grignard reagent, followed by reaction with iodine to yield the desired product .
Chemical Reactions Analysis
1-Ethyl-8-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can be oxidized to form corresponding naphthoquinones or reduced to form naphthalenes with different substituents.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-8-iodonaphthalene has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-8-iodonaphthalene involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which plays a crucial role in its biological activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on various biological pathways .
Comparison with Similar Compounds
1-Ethyl-8-iodonaphthalene can be compared with other naphthalene derivatives such as:
1-Iodonaphthalene: Lacks the ethyl group, making it less hydrophobic and potentially less reactive in certain chemical reactions.
8-Iodonaphthalene-1-carbaldehyde:
The presence of the ethyl group in this compound enhances its hydrophobicity and can influence its reactivity and interactions with other molecules, making it unique among its analogs.
Properties
Molecular Formula |
C12H11I |
|---|---|
Molecular Weight |
282.12 g/mol |
IUPAC Name |
1-ethyl-8-iodonaphthalene |
InChI |
InChI=1S/C12H11I/c1-2-9-5-3-6-10-7-4-8-11(13)12(9)10/h3-8H,2H2,1H3 |
InChI Key |
DBHQCIZXEOKWHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=C1C(=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


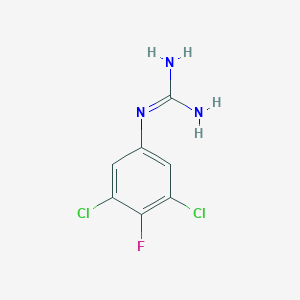
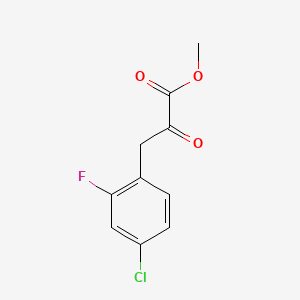
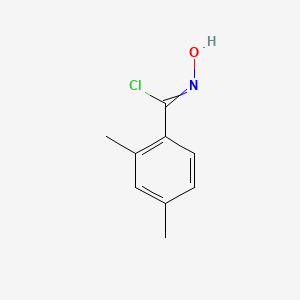
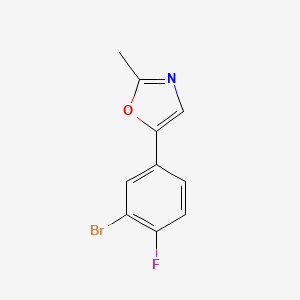
![9-[3-(4-Chloro-6-phenyl-[1,3,5]triazin-2-yl)-phenyl]-9H-carbazole](/img/structure/B13700087.png)
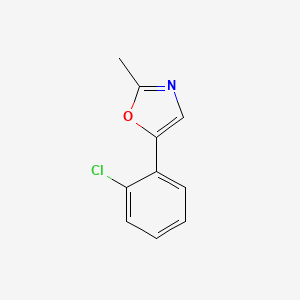

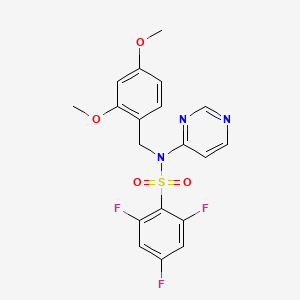
![N-[3-(Benzylamino)-1-(3-nitrophenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide](/img/structure/B13700123.png)
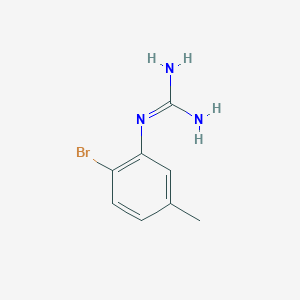
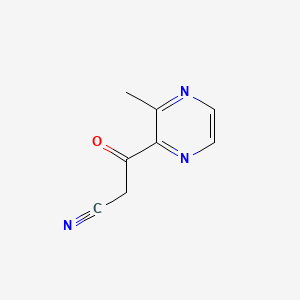
![2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13700128.png)
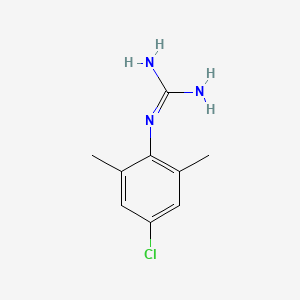
![2-[(4-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13700146.png)
